molecular formula C12H7NO6 B11853415 9-Methoxy-4-nitro-7h-furo[3,2-g]chromen-7-one CAS No. 1930-56-9

9-Methoxy-4-nitro-7h-furo[3,2-g]chromen-7-one

Katalognummer: B11853415
CAS-Nummer: 1930-56-9
Molekulargewicht: 261.19 g/mol
InChI-Schlüssel: CFMUZTVJQKVMAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Methoxy-4-nitro-7H-furo[3,2-g]chromen-7-one is a complex organic compound with the molecular formula C12H7NO6 It is a derivative of furochromenone, characterized by the presence of methoxy and nitro functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methoxy-4-nitro-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the nitration of 9-methoxy-7H-furo[3,2-g]chromen-7-one using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

9-Methoxy-4-nitro-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of 9-methoxy-4-nitro-7H-furo[3,2-g]chromen-7-carboxylic acid.

    Reduction: Formation of 9-methoxy-4-amino-7H-furo[3,2-g]chromen-7-one.

    Substitution: Formation of 9-methoxy-4-methoxy-7H-furo[3,2-g]chromen-7-one.

Wissenschaftliche Forschungsanwendungen

9-Methoxy-4-nitro-7H-furo[3,2-g]chromen-7-one has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 9-Methoxy-4-nitro-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s reactivity and interaction with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methoxy-7H-furo[3,2-g]chromen-7-one: Lacks the nitro group, making it less reactive in certain chemical reactions.

    9-Hydroxy-4-methoxy-7H-furo[3,2-g]chromen-7-one: Contains a hydroxy group instead of a nitro group, leading to different chemical and biological properties.

  • 7H-Furo3,2-gbenzopyran-7-one, 4,9-dimethoxy- : Contains two methoxy groups, which may affect its reactivity and applications.

Uniqueness

9-Methoxy-4-nitro-7H-furo[3,2-g]chromen-7-one is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

1930-56-9

Molekularformel

C12H7NO6

Molekulargewicht

261.19 g/mol

IUPAC-Name

9-methoxy-4-nitrofuro[3,2-g]chromen-7-one

InChI

InChI=1S/C12H7NO6/c1-17-12-10-7(4-5-18-10)9(13(15)16)6-2-3-8(14)19-11(6)12/h2-5H,1H3

InChI-Schlüssel

CFMUZTVJQKVMAZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C2C(=C(C3=C1OC=C3)[N+](=O)[O-])C=CC(=O)O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.